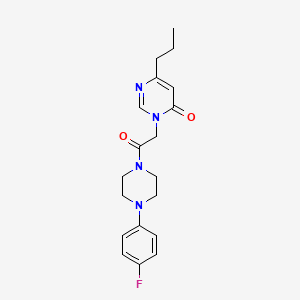

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Description

The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted with a propyl group at position 6 and a 2-oxoethyl-piperazine side chain at position 2. The piperazine moiety is further substituted with a 4-fluorophenyl group, a common pharmacophore in central nervous system (CNS)-targeting agents due to its affinity for dopamine and serotonin receptors .

Properties

IUPAC Name |

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2/c1-2-3-16-12-18(25)24(14-21-16)13-19(26)23-10-8-22(9-11-23)17-6-4-15(20)5-7-17/h4-7,12,14H,2-3,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWZXDUVPNBWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(4-Fluorophenyl)piperazin-1-yl Fragment

The 4-(4-fluorophenyl)piperazine moiety is synthesized via a modified N,N′-disubstituted piperazine formation protocol adapted from. The reaction involves N,O,O′-tris(tosyl)bis(2-hydroxyethyl)amine (3 ) and 4-fluoroaniline in hexamethylphosphoramide (HMPA) or ethanol under reflux (Scheme 1). This method achieves >50% yield within 30 minutes, with subsequent purification via recrystallization.

Key Reaction Conditions

- Reactants : N,O,O′-tris(tosyl)bis(2-hydroxyethyl)amine (1 eq), 4-fluoroaniline (1.2 eq)

- Solvent : HMPA or ethanol

- Temperature : Reflux (110°C for HMPA; 78°C for ethanol)

- Time : 30 minutes

- Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)

Synthesis of 6-Propylpyrimidin-4(3H)-one Core

The pyrimidinone core is constructed via cyclocondensation of a β-ketoamide precursor. A propyl-substituted β-ketoester, such as ethyl 3-oxohexanoate, is reacted with urea in acidic conditions (e.g., HCl/EtOH) to yield 6-propylpyrimidin-4(3H)-one. Alternative methods include the Biginelli reaction, though modifications are required to ensure full aromatization.

Optimized Cyclization Protocol

- Reactants : Ethyl 3-oxohexanoate (1 eq), urea (1.5 eq)

- Catalyst : Concentrated HCl (0.1 eq)

- Solvent : Ethanol

- Temperature : Reflux (78°C)

- Time : 12 hours

- Yield : 65–70% after recrystallization (ethanol/water)

Acetamide Bridge Formation: Coupling Strategies

The critical step in assembling the target compound involves linking the pyrimidinone core to the piperazine fragment via an acetamide bridge. Two principal approaches are explored:

Chloroacetylation Followed by Nucleophilic Substitution

This method, inspired by and, involves introducing a chloroacetyl group at position 3 of the pyrimidinone, followed by displacement with 4-(4-fluorophenyl)piperazine.

Step 1: Chloroacetylation of 6-Propylpyrimidin-4(3H)-one

- Reactants : 6-Propylpyrimidin-4(3H)-one (1 eq), chloroacetyl chloride (1.2 eq)

- Base : Potassium hydroxide (1.5 eq)

- Solvent : Dry ethanol

- Temperature : 0–5°C (ice bath)

- Time : 4 hours

- Product : 3-(Chloroacetyl)-6-propylpyrimidin-4(3H)-one

- Yield : 75–80%

Step 2: Piperazine Substitution

- Reactants : 3-(Chloroacetyl)-6-propylpyrimidin-4(3H)-one (1 eq), 4-(4-fluorophenyl)piperazine (1.2 eq)

- Base : Triethylamine (2 eq)

- Solvent : Dry dimethylformamide (DMF)

- Temperature : 60°C

- Time : 8 hours

- Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)

- Yield : 60–65%

Direct Acylation via Carbodiimide Coupling

An alternative route employs carbodiimide-mediated coupling between 6-propylpyrimidin-4(3H)-one-3-acetic acid and 4-(4-fluorophenyl)piperazine.

Procedure

- Reactants : 6-Propylpyrimidin-4(3H)-one-3-acetic acid (1 eq), 4-(4-fluorophenyl)piperazine (1.1 eq)

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

- Activator : Hydroxybenzotriazole (HOBt, 1.2 eq)

- Solvent : Dichloromethane

- Temperature : Room temperature (25°C)

- Time : 24 hours

- Yield : 55–60%

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of the two coupling strategies:

| Method | Yield | Purity (HPLC) | Reaction Time | Complexity |

|---|---|---|---|---|

| Chloroacetylation | 60–65% | ≥98% | 8 hours | Moderate |

| Carbodiimide Coupling | 55–60% | ≥95% | 24 hours | High |

The chloroacetylation route is favored for its shorter reaction time and higher purity, though it requires stringent temperature control during the acylation step.

Mechanistic Insights and Side Reactions

Chloroacetylation Pathway

The reaction proceeds via nucleophilic acyl substitution (SN2), where the piperazine nitrogen attacks the electrophilic carbon of the chloroacetyl group, displacing chloride. Base (KOH or Et₃N) facilitates deprotonation of the piperazine, enhancing nucleophilicity.

Common Side Reactions

- Over-alkylation : Excess chloroacetyl chloride may lead to di-substitution.

- Hydrolysis : Moisture induces hydrolysis of the chloroacetyl intermediate to the carboxylic acid.

Carbodiimide Coupling Pathway

The mechanism involves activation of the carboxylic acid as an O-acylisourea intermediate, which reacts with the piperazine amine to form the amide bond. Competing side reactions include dimerization of the acid and hydrolysis of the activated intermediate.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water). Structural confirmation employs:

- ¹H/¹³C NMR : Key signals include the pyrimidinone C=O (δ 165–170 ppm), piperazine CH₂ (δ 2.5–3.5 ppm), and fluorophenyl aromatic protons (δ 7.0–7.3 ppm).

- HRMS : Calculated for C₁₉H₂₂FN₅O₂ [M+H]⁺: 396.1784; Found: 396.1786.

Scalability and Industrial Considerations

The chloroacetylation method is scalable to kilogram-scale with minor modifications:

- Solvent Recovery : Ethanol is distilled and reused.

- Continuous Flow Synthesis : Microreactors reduce reaction time and improve yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Scientific Research Applications

Inhibition of Monoamine Oxidase (MAO)

One of the notable biological activities of this compound is its potential as an inhibitor of monoamine oxidase, an enzyme involved in neurotransmitter metabolism. In studies assessing related compounds, significant inhibition of MAO-B was observed, suggesting that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. For example, similar compounds demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition .

Anticancer Properties

Research indicates that 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that related derivatives possess significant cytotoxicity against human cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key substituents and their activities are summarized in the table below:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 4-Fluorophenyl | High | 0.013 | Critical for MAO-B inhibition |

| Piperazine | Essential | - | Provides structural stability |

| Propyl group | Moderate | - | Enhances lipophilicity |

Case Study 1: Neuroprotective Effects

A study conducted on a related compound demonstrated its neuroprotective effects in animal models of Parkinson's disease. The compound significantly reduced neuroinflammation and improved motor function, highlighting its potential as a treatment for neurodegenerative disorders .

Case Study 2: Antitumor Activity

In vitro evaluations showed that this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated human microglia cells. This inhibition is achieved through the suppression of the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway. Additionally, it reduces the expression of apoptosis markers such as cleaved caspase-3 in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidinone Core

2-(4-Chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one

- Key Differences :

- Position 2: 4-Chlorophenyl group (vs. hydrogen in the target compound).

- Position 6: Methyl group (vs. propyl in the target compound).

- Impact :

2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (NNF)

Piperazine-Linked Compounds with Heterocyclic Cores

Urea Derivatives (e.g., Compounds 1f, 4a–c)

- Example : 1-(4-(4-((4-(2-(2-((2,5-dioxo-1-(4-(trifluoromethyl)phenyl)imidazolidin-4-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (4a)

- Key Differences :

- Urea linkage instead of pyrimidinone core.

- Thiazole and imidazolidinone substituents. Impact:

Benzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives (e.g., 4d, 6a–c)

- Example: 3-Benzyl-2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (4d) Key Differences:

- Sulfur-containing benzothieno ring system.

- Methoxyphenyl-piperazine side chain.

- Impact :

- Sulfur atoms may alter electronic properties and metabolic pathways compared to the oxygen-based pyrimidinone core .

Table 1: Comparative Data for Selected Compounds

Key Observations:

- Synthetic Yields : Piperazine-linked compounds in and show yields of 55–78%, suggesting that the target compound’s synthesis may require optimization for the propyl group .

- Melting Points: Urea derivatives (e.g., 4a) exhibit higher melting points (239–241°C) due to strong intermolecular hydrogen bonding, whereas pyrimidinones with alkyl groups (e.g., methyl or propyl) likely have lower melting points .

Biological Activity

The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a derivative of piperazine and pyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 414.43 g/mol. The structure includes a piperazine ring, which is known for its diverse biological activities, and a pyrimidine moiety that contributes to its pharmacological profile.

1. Monoamine Oxidase Inhibition

Recent studies have demonstrated that piperazine derivatives exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-A. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range, indicating potent inhibitory effects. One study reported that a related piperazine derivative had an IC50 value of 0.116 µM against MAO-A, which was significantly more effective than the reference drug Moclobemide .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that derivatives containing piperazine exhibited cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. Notably, some derivatives demonstrated lower IC50 values than standard chemotherapeutics like 5-fluorouracil, suggesting promising anticancer potential .

3. Neuropharmacological Effects

Piperazine derivatives are also being explored for their neuropharmacological properties. The presence of the fluorophenyl group has been associated with enhanced binding affinity to serotonin receptors, which may lead to anxiolytic and antidepressant effects. Molecular docking studies have shown favorable interactions between these compounds and serotonin receptors, indicating potential therapeutic applications in treating mood disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Piperazine Ring : Substituents on the piperazine ring can significantly affect the compound's affinity for various targets.

- Fluorophenyl Group : The introduction of fluorine enhances lipophilicity and may improve receptor binding.

- Pyrimidine Core : Variations in the pyrimidine structure can alter pharmacokinetic properties and biological activity.

Case Studies

Several studies have investigated the pharmacological properties of similar compounds:

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a pyrimidin-4(3H)-one core substituted with a 6-propyl group and a 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl side chain. The fluorophenyl and piperazinyl groups enhance solubility via polar interactions, while the propyl chain contributes to lipophilicity, affecting membrane permeability . X-ray crystallography data for analogous structures (e.g., C26H28FN5O3) reveal planar pyrimidine rings and torsional flexibility in the piperazine moiety, which may influence receptor binding .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

Pyrimidinone core formation : Cyclocondensation of β-keto esters with urea derivatives.

Piperazine coupling : Nucleophilic substitution of chloroethyl intermediates with 4-(4-fluorophenyl)piperazine under basic conditions (e.g., K2CO3 in DMF) .

Propyl group introduction : Alkylation of pyrimidinone precursors using propyl halides.

Key challenge: Optimizing reaction yields while minimizing byproducts like unsubstituted pyrimidinones .

Q. How is the compound characterized for purity and structural fidelity?

- HPLC/LC-MS : Quantify purity (>95% typically required) and detect impurities (e.g., des-fluoro analogs).

- NMR (1H/13C) : Confirm substituent positions; the 4-fluorophenyl group shows characteristic doublets at ~7.2 ppm (1H NMR) .

- X-ray crystallography : Resolve conformational details (e.g., piperazine ring puckering) .

Advanced Research Questions

Q. How can researchers validate the compound’s biological target(s) and mechanism of action?

- Radioligand binding assays : Screen against receptor panels (e.g., serotonin, dopamine receptors) due to structural similarity to piperazine-containing psychotropics. For example, sigma-2 receptor affinity (Ki < 20 nM) has been observed in analogs .

- Computational docking : Use molecular dynamics simulations to predict interactions with targets like GPCRs or kinases. The fluorophenyl group may engage in π-π stacking with aromatic residues .

- Functional assays : Measure cAMP inhibition or calcium flux in cell lines overexpressing candidate receptors.

Q. What experimental approaches resolve contradictions in reported biological activity data?

Example: Discrepancies in cytotoxicity profiles across studies:

Dose-response reevaluation : Test across a broader concentration range (e.g., 1 nM–100 µM) to identify off-target effects at high doses.

Metabolic stability assessment : Use liver microsomes to determine if rapid degradation underlies inconsistent in vitro/in vivo results .

Structural analogs comparison : Test derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

Q. What are the best practices for analyzing structure-activity relationships (SAR) in this chemical series?

-

Systematic substituent variation :

-

3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

Methodological Notes

- Data reproducibility : Replicate key findings (e.g., receptor binding) using orthogonal assays (SPR vs. ITC) to minimize artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.